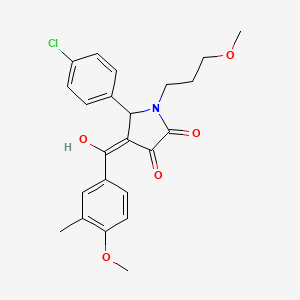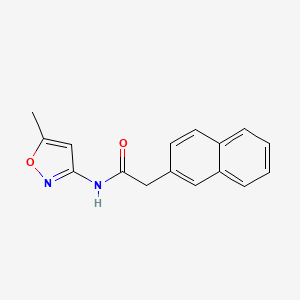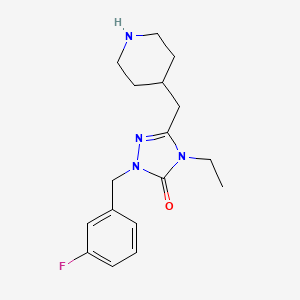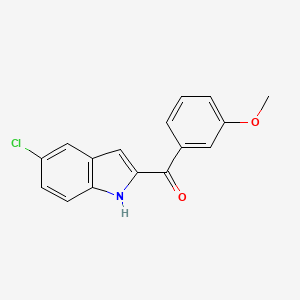
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as DTTMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of neurotransmitter systems. It has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its potential as a lead compound for drug development due to its activity against cancer cell lines and its potential use in the treatment of neurological disorders. However, its limitations include its relatively low potency and selectivity, as well as its potential toxicity.
未来方向
For research on N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine include the development of more potent and selective analogs for use in drug development, as well as further investigation into its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, research could focus on the development of new synthetic methods for this compound and its analogs, as well as the investigation of its potential use in other areas of scientific research.
合成方法
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine can be synthesized through a multi-step process involving the reaction of 2-aminopyrimidine with 3,3,3-trifluoropropyl bromide, followed by the reaction of the resulting compound with formaldehyde and sodium borohydride. The final step involves the reaction of the intermediate product with methylamine and formaldehyde in the presence of sodium borohydride. The synthesis process results in a white crystalline powder that is soluble in organic solvents.
科学研究应用
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for anticancer drug development. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c1-19(8-11-9-20-6-7-21-11)12-17-5-3-10(18-12)2-4-13(14,15)16/h3,5,11H,2,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYAKCSHQXWPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)


![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)


![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
